Nicotinic Acetylcholine Receptor (nAChR) Antagonist Potency: 8-Ethoxycarbonylamino-3-carboline vs. 3-Ethoxycarbonyl-β-carboline (β-CCE)
8-Ethoxycarbonylamino-3-carboline demonstrates high-affinity antagonist activity at human α3β4 nicotinic acetylcholine receptors with an IC50 of 1.8 nM [1]. In contrast, the structurally related 3-ethoxycarbonyl-β-carboline (β-CCE), which lacks the 8-amino substitution, is primarily characterized as a benzodiazepine receptor inverse agonist with no reported nanomolar activity at nAChRs [2]. This substitution-dependent functional switch underscores the non-interchangeable nature of these analogs.
| Evidence Dimension | Antagonist activity at human α3β4 nAChR (IC50) |
|---|---|
| Target Compound Data | 1.8 nM |
| Comparator Or Baseline | 3-Ethoxycarbonyl-β-carboline (β-CCE): No reported nanomolar activity at nAChR |
| Quantified Difference | >100-fold selectivity shift |
| Conditions | Inhibition of carbamylcholine-induced 86Rb+ efflux in human SH-SY5Y cells, liquid scintillation counting |
Why This Matters
Procurement of the correct 8-substituted analog is critical for nAChR-focused research; substituting a 3-substituted analog will result in complete loss of this target engagement profile.
- [1] EcoDrugPlus Database. Antagonist activity at alpha3beta4 nAChR receptor in human SH-SY5Y cells. Compound ID: 2126094. Accessed 2026-04-18. View Source
- [2] Mele L, et al. Neuropharmacology of several beta-carboline derivatives and their 9-acetylated esters. In vivo versus in vitro studies in the rabbit. Pharmacol Biochem Behav. 1988;30(2):321-328. PMID: 2845441. View Source
